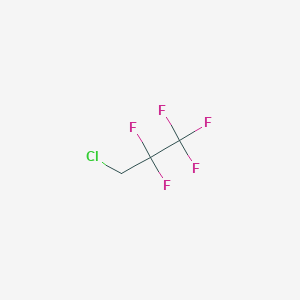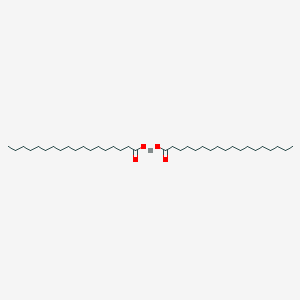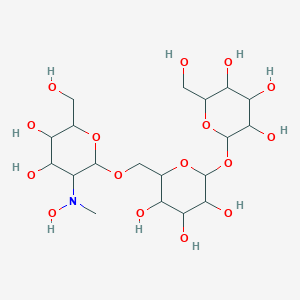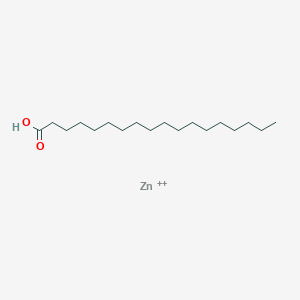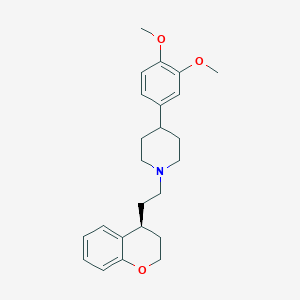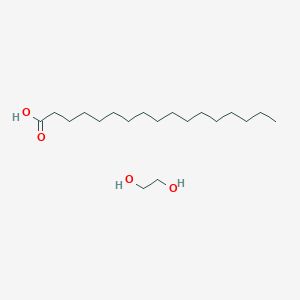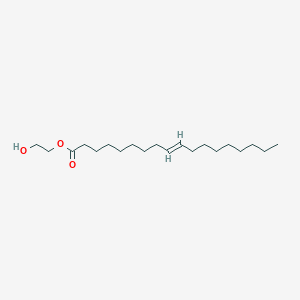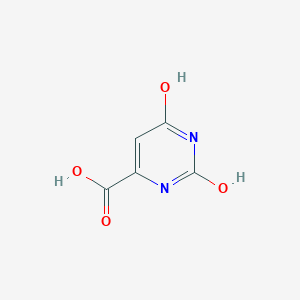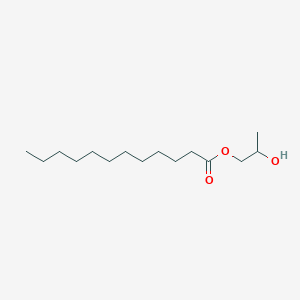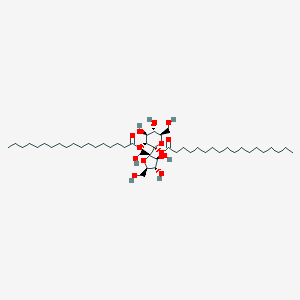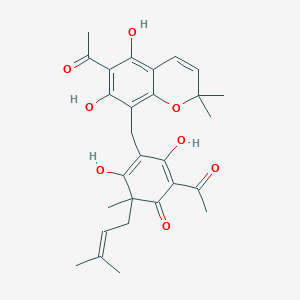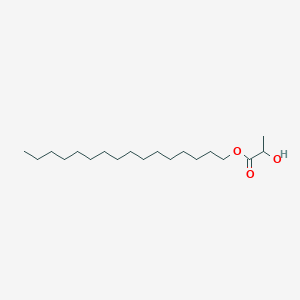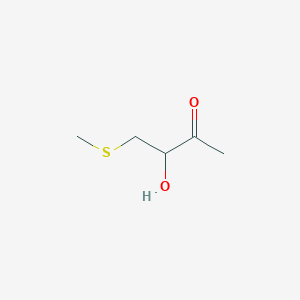
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) is an organic compound with the molecular formula C5H10O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be synthesized through several methods. One common method involves the reaction of methylthioethanol with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as fractional distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, often involves derivatives of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI).
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers. Its sulfur-containing moiety allows it to engage in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the acetyl group can undergo hydrolysis, releasing acetic acid and contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be compared with other similar compounds to highlight its uniqueness:
2-(Methylthio)ethanol: Lacks the acetyl group, resulting in different reactivity and applications.
1-Acetyl-2-(ethylthio)ethanol: Contains an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.
1-Acetyl-2-(methylthio)propane: The presence of a propane backbone alters the compound’s steric and electronic properties.
These comparisons underscore the distinct characteristics of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI), making it a valuable compound in various scientific and industrial contexts.
Properties
CAS No. |
137946-06-6 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
3-hydroxy-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(6)5(7)3-8-2/h5,7H,3H2,1-2H3 |
InChI Key |
MOXNEWFOZOXNLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CSC)O |
Canonical SMILES |
CC(=O)C(CSC)O |
Synonyms |
2-Butanone, 3-hydroxy-4-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


